OTSSP167 hydrochloride
OTSSP167 hydrochloride
OTSSP167 Hcl is a highly potent MELK inhibitor (IC50 = 0.41 nM) and inhibited the phosphorylation of PSMA1 (proteasome subunit alpha type 1) and DBNL (drebrin-like).IC50 value: 0.41 nMTarget: MELKMELK (maternal embryonic leucine zipper kinase) is a novel therapeutic target for breast cancer and also reported to be highly upregulated in multiple types of human cancer. MELK inhibitor OTSSP167 should be a promising compound possibly to suppress the growth of tumor-initiating cells and be applied for treatment of a wide range of human cancer.
Brand Name:
Vulcanchem
CAS No.:
1431698-10-0
VCID:
VC0002943
InChI:
InChI=1S/C25H28Cl2N4O2.ClH/c1-14(32)18-12-28-22-9-8-21(16-10-19(26)25(33)20(27)11-16)30-24(22)23(18)29-17-6-4-15(5-7-17)13-31(2)3;/h8-12,15,17,33H,4-7,13H2,1-3H3,(H,28,29);1H
SMILES:
CC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)CN(C)C)C4=CC(=C(C(=C4)Cl)O)Cl.Cl
Molecular Formula:
C25H28Cl2N4O2 • HCl
Molecular Weight:
523.9
OTSSP167 hydrochloride
CAS No.: 1431698-10-0
Inhibitors
VCID: VC0002943
Molecular Formula: C25H28Cl2N4O2 • HCl
Molecular Weight: 523.9
CAS No. | 1431698-10-0 |
---|---|
Product Name | OTSSP167 hydrochloride |
Molecular Formula | C25H28Cl2N4O2 • HCl |
Molecular Weight | 523.9 |
IUPAC Name | 1-[6-(3,5-dichloro-4-hydroxyphenyl)-4-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1,5-naphthyridin-3-yl]ethanone;hydrochloride |
Standard InChI | InChI=1S/C25H28Cl2N4O2.ClH/c1-14(32)18-12-28-22-9-8-21(16-10-19(26)25(33)20(27)11-16)30-24(22)23(18)29-17-6-4-15(5-7-17)13-31(2)3;/h8-12,15,17,33H,4-7,13H2,1-3H3,(H,28,29);1H |
Standard InChIKey | XDGWHISAOWEFML-BFLZMHAMSA-N |
SMILES | CC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)CN(C)C)C4=CC(=C(C(=C4)Cl)O)Cl.Cl |
Appearance | Assay:≥95%A crystalline solid |
Description | OTSSP167 Hcl is a highly potent MELK inhibitor (IC50 = 0.41 nM) and inhibited the phosphorylation of PSMA1 (proteasome subunit alpha type 1) and DBNL (drebrin-like).IC50 value: 0.41 nMTarget: MELKMELK (maternal embryonic leucine zipper kinase) is a novel therapeutic target for breast cancer and also reported to be highly upregulated in multiple types of human cancer. MELK inhibitor OTSSP167 should be a promising compound possibly to suppress the growth of tumor-initiating cells and be applied for treatment of a wide range of human cancer. |
Synonyms | 4-[7-acetyl-8-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1H-1,5-naphthyridin-2-ylidene]-2,6-dichlorocyclohexa-2,5-dien-1-one;hydrochloride |
Reference | [1]. Chung S, Suzuki H, Miyamoto T, et al. Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer. Oncotarget. 2012 Dec 21. [2]. Kuner R, et al. The maternal embryonic leucine zipper kinase (MELK) is upregulated in high-grade prostate cancer. J Mol Med (Berl). 2013 Feb;91(2):237-48. doi: 10.1007/s00109-012-0949-1. |
PubChem Compound | 135565272 |
Last Modified | Nov 11 2021 |
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